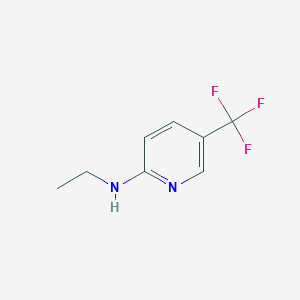

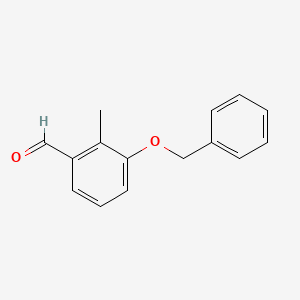

3-(Benzyloxy)-2-methylbenzaldehyde

Overview

Description

3-(Benzyloxy)-2-methylbenzaldehyde is a chemical compound used as a pharmaceutical intermediate .

Chemical Reactions Analysis

Benzylic compounds are known to show enhanced reactivity in SN1, SN2, and E1 reactions due to the adjacent aromatic ring . They are also susceptible to oxidative degradation .Scientific Research Applications

Fluorescent pH Sensor

A study by Saha et al. (2011) introduced a compound that behaves as a highly selective fluorescent pH sensor, which could be valuable for studying biological organelles. The compound, not directly named as 3-(Benzyloxy)-2-methylbenzaldehyde, shows a 250-fold increase in fluorescence intensity within the pH range of 4.2 to 8.3, indicating its potential application in sensitive pH measurements in various scientific and biomedical research contexts (Saha et al., 2011).

Catalytic Oxidation

Wu et al. (2016) discussed the use of water-soluble 2N2O–Cu(II) complexes for the catalytic oxidation of benzylic alcohols to the corresponding aldehydes in water, achieving high yields. This process exhibits a wide substrate scope and high functional group tolerance, which is crucial for green chemistry and sustainable industrial processes. The study highlights the potential application of 3-(Benzyloxy)-2-methylbenzaldehyde in the synthesis of aromatic aldehydes under environmentally friendly conditions (Wu et al., 2016).

Bromination Reaction

Otterlo et al. (2004) explored the bromination of 3-hydroxybenzaldehyde and its outcomes, leading to the unforeseen formation of 2-bromo-3-hydroxybenzaldehyde, which was then converted into a derivative involving a 2-(benzyloxy) component. This study indicates the complex reactions and potential applications of 3-(Benzyloxy)-2-methylbenzaldehyde in synthetic chemistry, especially in the formation of brominated compounds and further derivatives (Otterlo et al., 2004).

Synthesis of Derivatives

Yong-zhong (2011) reported the synthesis of 4-Benzyloxy-2-Methoxybenzaldehyde from 3-methoxyphenol through a series of reactions, achieving an overall yield of 82.26%. The study provides insight into the synthetic routes and conditions favorable for producing derivatives of 3-(Benzyloxy)-2-methylbenzaldehyde, which could be relevant for various applications in organic synthesis and material science (Yong-zhong, 2011).

Anticancer Activity

Lin et al. (2005) investigated the anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. The study found significant activity at low concentrations for several derivatives, indicating the potential therapeutic applications of 3-(Benzyloxy)-2-methylbenzaldehyde and its derivatives in cancer treatment and research (Lin et al., 2005).

Safety and Hazards

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions . SM cross-coupling is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

In the context of sm cross-coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s worth noting that the compound could potentially be involved in various biochemical reactions due to its potential role in sm cross-coupling reactions .

Result of Action

Given its potential role in sm cross-coupling reactions, it could potentially contribute to the formation of new carbon–carbon bonds .

properties

IUPAC Name |

2-methyl-3-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-12-14(10-16)8-5-9-15(12)17-11-13-6-3-2-4-7-13/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZJBHJJWANLNGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1OCC2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30580249 | |

| Record name | 3-(Benzyloxy)-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30580249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzyloxy)-2-methylbenzaldehyde | |

CAS RN |

918524-14-8 | |

| Record name | 2-Methyl-3-(phenylmethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=918524-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Benzyloxy)-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30580249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(ethoxycarbonyl)-2,4-dimethyl-5-phenyl-1H-pyrrol-1-yl]acetic acid](/img/structure/B1317103.png)

![1-Oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1317114.png)

![4-{[(3,4-Dimethylphenyl)sulfanyl]methyl}benzoic acid](/img/structure/B1317120.png)